molecular formula C21H19NO3 B290653 2-ethoxy-N-(2-phenoxyphenyl)benzamide

2-ethoxy-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290653
M. Wt: 333.4 g/mol
InChI Key: JACHRUYJZPRISB-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-phenoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the ortho position of the benzoyl ring and a phenoxyphenyl substituent on the amide nitrogen. The ethoxy group (-OCH₂CH₃) contributes electron-donating effects, influencing the molecule’s electronic distribution, solubility, and intermolecular interactions .

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-ethoxy-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C21H19NO3/c1-2-24-19-14-8-6-12-17(19)21(23)22-18-13-7-9-15-20(18)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23)

InChI Key

JACHRUYJZPRISB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4-Chloro-N-(2-phenoxyphenyl)benzamide ():

  • Structural Differences : The chlorine atom at the para position of the benzoyl ring replaces the ethoxy group. Chlorine’s electronegativity introduces electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature.
  • Crystallographic Features :
    • Bond Lengths: C–O (1.363 Å) and C–N (1.337 Å) bond lengths align with typical aromatic amides .
    • Hydrogen Bonding: Para-chloro substituent participates in C–H/O hydrogen bonds with amide oxygen and ether oxygen atoms. Additional C–H/π and C–Cl/π interactions stabilize the crystal lattice .
  • Synthesis: Prepared via reaction of ortho-phenoxyaniline with para-chlorobenzoyl chloride, differing from the ethoxy analog’s likely synthesis route .

2-Ethoxy-N-(4-iodophenyl)benzamide ():

  • Substituent Effects : The iodine atom at the para position of the aniline ring introduces steric bulk and polarizability.
  • Molecular Weight: Higher molecular weight (367.18 g/mol) compared to the phenoxyphenyl analog due to iodine’s mass .

Analogues with Methoxy and Hydroxy Groups

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ():

  • Functional Groups : Methoxy groups at the 3,4-positions of the phenethylamine moiety.
  • Physical Properties : Melting point (90°C) and moderate synthesis yield (80%) suggest higher crystallinity than ethoxy derivatives, which may exhibit lower melting points due to reduced polarity .

2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide ():

  • Hydrogen Bonding : The hydroxyl group enables strong intramolecular hydrogen bonds, enhancing stability.
  • Biological Relevance : Trifluoromethyl (-CF₃) groups improve metabolic resistance, a feature absent in the ethoxy analog .

Analogues with Heterocyclic Substituents

2-Ethoxy-N-[2-(1H-imidazol-4-yl)ethyl]benzamide ():

Nitazoxanide ():

  • Core Similarities : Shares a benzamide backbone but incorporates a nitro-thiazole group.
  • Bioactivity: Nitazoxanide exhibits antiparasitic activity, suggesting that the ethoxy-phenoxyphenyl analog might be explored for similar applications .

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